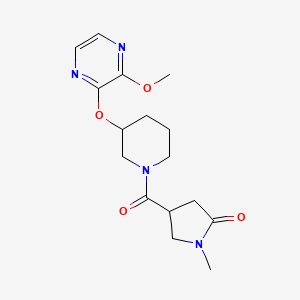

Isoquinolin-1-yl(phenyl)methyl 3,4-dimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoquinoline derivatives has been explored through various reactions. In one study, dimethyl 2-(o-acylbenzoyl)-1,2-dihydroisoquinoline-1-phosphonates were prepared from isoquinoline, o-acylbenzoyl chloride, and trimethyl phosphite. An intramolecular Wittig-Horner reaction with LDA yielded good yields of 13-substituted 8H-dibenzo[a,g]quinolizin-8-ones, which are important due to their isoquinoline alkaloid skeleton . Another approach involved the photochemical reaction of N-methyl-1,8-naphthalenedicarboximide with phenylacetylene, leading to the formation of 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione, characterized by various spectroscopic methods and X-ray crystallography . Additionally, reductive cyclization of a tetrahydroisoquinoline derivative with triethyl phosphite produced a benzimidazo[2,1-a]isoquinoline, with its structure confirmed by spectroscopic analyses .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been elucidated using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione was determined to belong to the monoclinic space group P21/n, with specific cell parameters and a total of four molecules per unit cell . In another study, the structure of 3-(4-(dimethylamino)phenyl)-2-(phenylamino)isoquinolin-1(2H)-one and related compounds was confirmed through X-ray crystal analysis, providing detailed information about the crystal systems and space groups .

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that lead to the formation of complex heterocyclic compounds. The intramolecular Wittig-Horner reaction is one such reaction that has been successfully used to synthesize isoquinoline alkaloid skeletons . Photochemical reactions have also been employed to create novel isoquinoline derivatives, as demonstrated by the synthesis of a cyclobut[i]isoquinoline dione . Furthermore, reductive cyclization has been used to form benzimidazo[2,1-a]isoquinoline structures . These reactions highlight the versatility of isoquinoline compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are closely related to their molecular structures. The crystallographic data obtained from X-ray analysis provides insights into the physical properties such as crystal system, space group, and cell parameters . The chemical properties are inferred from the types of reactions these compounds can participate in, such as cyclization and oxidation reactions. For example, the electrochemical oxidation of certain isoquinoline derivatives does not yield the expected products but instead gives dibenzo[b,f]cycloheptane derivatives, indicating the influence of molecular structure on chemical reactivity . The reactivity of isoquinoline derivatives with nucleophiles is also affected by the presence of an annelated benzene ring .

Wissenschaftliche Forschungsanwendungen

Stereochemistry and Synthesis

Research by Collins et al. (1989) explored the stereochemistry of some 3-amino(aryl)methylphthalides and their conversion into 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-l(2H)-ones. This study highlights the intricacies of stereochemical configurations and their impact on the synthesis of complex organic compounds (Collins, Janowski, & Prager, 1989).

Cytotoxicity Studies

Deady and Rodemann (2001) conducted synthesis and cytotoxicity studies of reduced Benzimidazo[2,1-a]isoquinolines, providing insights into the potential anticancer properties of these compounds. Their research showed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines (Deady & Rodemann, 2001).

Electrochemical Oxidation

Carmody, Sainsbury, and Newton (1980) investigated the electrochemical oxidation of aromatic ethers, including 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. This study provides valuable information on the chemical behavior and potential applications of these compounds in synthetic chemistry (Carmody, Sainsbury, & Newton, 1980).

Phosphorus Ylides Reactions

Abdou, Fahmy, and Kamel (2002) explored insertion reactions with phosphorus ylides, focusing on reactions between 4-(4-Methylphenyl)-2,3-benzoxazin-1-one and alkylidene phosphoranes. Their findings contribute to the understanding of the synthesis of substituted isoquinolines, demonstrating the versatility of these compounds in organic synthesis (Abdou, Fahmy, & Kamel, 2002).

Heterocyclic Compound Synthesis

Kametani, Fujimoto Yasuo, and Mizushima (1975) highlighted the formation of benzimidazo[2,1-a]isoquinoline through the reductive cyclization of tetrahydro-6,7-dimethoxy-1-(4,5-dimethoxy-2-nitrophenethyl)isoquinoline. This study showcases the methods for synthesizing complex heterocyclic compounds, which have applications in pharmaceuticals and materials science (Kametani, Fujimoto Yasuo, & Mizushima, 1975).

Eigenschaften

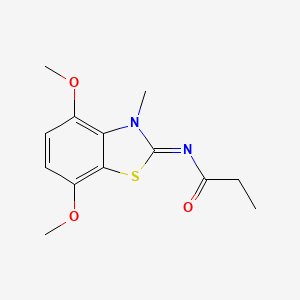

IUPAC Name |

[isoquinolin-1-yl(phenyl)methyl] 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-28-21-13-12-19(16-22(21)29-2)25(27)30-24(18-9-4-3-5-10-18)23-20-11-7-6-8-17(20)14-15-26-23/h3-16,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDXYBOUEBNNFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

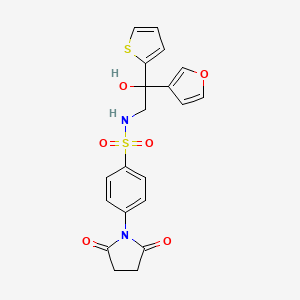

![N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B3006404.png)

![N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3006410.png)

![6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B3006413.png)

![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)

![Bicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B3006420.png)